P2X7 Receptor Antagonism – Comparative Activity Profile
1-(4-Iodo-benzyl)-pyrrolidin-2-one exhibits moderate antagonist activity at the human P2X7 receptor with an IC50 of 3.38 µM (3380 nM) [1]. In contrast, the structurally related pyrrolidin-2-one derivative rolipram (4-[3-(cyclopentyloxy)-4-methoxyphenyl]pyrrolidin-2-one) demonstrates substantially higher potency with a Kd of 1.60 nM against the same target [2]. This 2112-fold difference in potency highlights the critical role of the 4-iodobenzyl substitution pattern in modulating P2X7 receptor affinity and underscores the need for careful evaluation of this compound's specific activity profile in P2X7-targeted research.
| Evidence Dimension | P2X7 receptor antagonism |
|---|---|
| Target Compound Data | IC50 = 3.38 µM (3380 nM) |
| Comparator Or Baseline | Rolipram Kd = 1.60 nM (0.0016 µM) |
| Quantified Difference | 2112-fold difference in potency (rolipram is 2112x more potent) |
| Conditions | Human P2X7 receptor expressed in THP1 cells; antagonist activity assessed via inhibition of BzATP-induced YO-PRO-1 iodide uptake [1]; Kd determined by radioligand binding [2] |
Why This Matters
This quantitative difference is crucial for researchers designing P2X7-targeted assays or exploring structure-activity relationships (SAR) within the pyrrolidin-2-one chemical space.
- [1] BindingDB BDBM50249036 CHEMBL4066742. Antagonist activity at P2X7 receptor in human THP1 cells (IC50 = 3.38E+3 nM). https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50249036 View Source
- [2] BindingDB BDBM50042058 CHEMBL430893. (-)-Rolipram Kd = 1.60 nM for human P2X7 receptor. https://bdb8.ucsd.edu/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50042058 View Source
